molecular formula C14H21ClN2O B1424774 N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236266-52-6

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride

Cat. No. B1424774
CAS RN: 1236266-52-6
M. Wt: 268.78 g/mol
InChI Key: VLVUZDPPKKYFHO-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is a chemical compound with the molecular formula C14H21ClN2O . It is extensively utilized in various scientific research endeavors due to its multifaceted properties. This compound presents immense potential for diverse applications, ranging from drug synthesis to catalysis.


Molecular Structure Analysis

The molecular structure of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is represented by the formula C14H21ClN2O . The specific structural analysis is not detailed in the available resources.

Scientific Research Applications

Antimicrobial and Antifungal Agents

Compounds structurally related to N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride have been synthesized and evaluated for their antimicrobial and antifungal properties. For example, derivatives of thiopyrimidinones and benzamides have been studied for their potential as antimicrobial agents against various bacteria and fungi. These studies suggest that modifications to the pyrrolidinecarboxamide structure could yield compounds with significant antimicrobial and antifungal activities, making them potential candidates for the development of new therapeutic agents (Attia et al., 2013).

Melanoma Cytotoxicity

Benzamide derivatives conjugated with alkylating cytostatics have been synthesized and tested for their cytotoxicity against melanoma cells. These studies indicate the potential of pyrrolidinecarboxamide-related compounds in targeted drug delivery for melanoma therapy. The research shows that certain benzamide derivatives exhibit higher toxicity against melanoma cells, suggesting their utility in developing more effective treatments for this aggressive cancer type (Wolf et al., 2004).

Cholinesterase Inhibitory Activity

New benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, which share structural similarities with N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride, have been synthesized as cholinesterase inhibitors. These compounds are potent inhibitors of butyrylcholinesterase and have shown good inhibitory effects on Aβ self-aggregation. This research suggests potential applications in treating neurodegenerative diseases, such as Alzheimer's disease, through the inhibition of cholinesterases (Abedinifar et al., 2018).

properties

IUPAC Name

N-benzyl-N-ethylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-2-16(11-12-7-4-3-5-8-12)14(17)13-9-6-10-15-13;/h3-5,7-8,13,15H,2,6,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVUZDPPKKYFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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